molecular formula C60H102O51 B1165485 Core type 2 triaose

Core type 2 triaose

Cat. No.: B1165485
Attention: For research use only. Not for human or veterinary use.
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Description

Core type 2 triaose, also known as this compound, is a useful research compound. Its molecular formula is C60H102O51. The purity is usually 95%.
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Scientific Research Applications

Biotechnological Applications

Synthesis of Lacto-N-Triose II

Recent advancements in biotechnological processes have enabled the continuous synthesis of lacto-N-triose II using engineered glycosynthases. The D746E glycosynthase from Bifidobacterium bifidum has been particularly effective for this purpose. A flow process was developed that utilizes this glycosynthase immobilized on agarose beads, achieving stable production rates of 145–200 mM LNT II with quantitative yields from donor substrates .

Table 1: Comparison of Glycosynthase Performance

GlycosynthaseYield (mM)Selectivity (fold)Hydrolysis Rate (µmol/ml)
Wild-type BbhI<1301~0.86
D746E Glycosynthase145-2007~0.12

This improvement in yield and selectivity highlights the potential for industrial applications in producing human milk oligosaccharides.

Nutritional Applications

Prebiotic Properties

Lacto-N-triose II serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium breve. Studies have shown that strains like B. breve UCC2003 can metabolize LNT II effectively, enhancing gut health and potentially improving immune responses .

Table 2: Metabolism of Lacto-N-Triose II by Bifidobacterium breve

SubstrateGrowth Rate (OD600)Key Enzymes Involved
Lacto-N-triose IIHighNahA, LntA
LactoseModerateLacZ2, LacZ6

The ability of B. breve to utilize LNT II underscores its importance in formulating infant formulas and functional foods aimed at enhancing gut microbiota.

Medical Applications

Targeting Cancer Metabolism

Triosephosphate isomerase, an enzyme involved in glycolysis, has been identified as a potential target for cancer treatment due to its altered expression in cancer cells. Inhibitors designed to target this enzyme could selectively affect cancer cell metabolism while sparing normal cells .

Case Study: Inhibition Strategies

A recent review highlighted various strategies to develop selective inhibitors for triosephosphate isomerase based on its post-translational modifications in cancer cells. These strategies aim to exploit the metabolic differences between cancerous and normal cells, presenting a promising avenue for therapeutic development .

Properties

Molecular Formula

C60H102O51

Synonyms

Galβ1-4GlcNAcβ1-3Gal

Origin of Product

United States

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